molecular formula C10H8N2O3 B3026934 methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate CAS No. 1190314-06-7

methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B3026934
CAS No.: 1190314-06-7
M. Wt: 204.18
InChI Key: YSNAXVDKFQCDET-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a formyl group at position 3 and a methyl ester at position 2. This structure combines electron-withdrawing (formyl) and electron-donating (ester) groups, making it a versatile intermediate in medicinal chemistry and drug design. The compound is cataloged under CAS numbers such as 351439-07-1 (related analogs) and is commercially available for research purposes .

Properties

IUPAC Name

methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-11-9-8(7)6(5-13)4-12-9/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNAXVDKFQCDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CNC2=NC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801203227
Record name Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-06-7
Record name Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801203227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with formylating agents and subsequent esterification. For instance, the reaction of 3-formylpyrrole with methyl chloroformate under basic conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as N-bromosuccinimide in the presence of a catalyst.

Major Products Formed

    Oxidation: Methyl 3-carboxy-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

    Substitution: Halogenated derivatives like methyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.

Scientific Research Applications

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but often include kinases and other signaling proteins .

Comparison with Similar Compounds

Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

  • Substituents : Chloro at position 4, methyl ester at position 3.
  • Properties : The chloro group enhances electrophilicity but reduces reactivity compared to the formyl group. This compound is available at 97% purity, suggesting stability for synthetic applications .
  • Applications : Likely used as a halogenated intermediate for cross-coupling reactions.

Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1638771-45-5)

  • Substituents : Methyl at position 3, methyl ester at position 4.
  • Properties : The methyl group increases lipophilicity but lacks the reactive aldehyde functionality, limiting its utility in derivatization .

3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (CAS: 1190313-55-3)

  • Substituents : Formyl at position 3, methyl at position 4, carboxylic acid at position 5.

Benzothieno[2,3-b]pyridine Derivatives

Methyl 6-methoxy-2-methyl-1-benzothieno[2,3-b]pyridine-4-carboxylate

  • Substituents : Methoxy at position 6, methyl at position 2.
  • Properties: The benzothieno core introduces a sulfur atom, altering electronic properties (e.g., increased π-stacking capability). NMR data (δH 7.95 ppm for aromatic protons) and MS (m/z 287 [M⁺]) confirm its stability .
  • Applications: Potential use in materials science due to extended conjugation.

Methyl 6-((tert-butyldimethylsilyl)oxy)-2-methylbenzo[4,5]thieno[2,3-b]pyridine-4-carboxylate

  • Substituents : Bulky tert-butyldimethylsilyl (TBS) protecting group.

Fluorinated Analogues

Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 1234615-74-7)

  • Substituents : Fluoro at position 4.
  • Properties : Fluorine’s electronegativity enhances metabolic stability and bioavailability, making this compound a candidate for CNS-targeting drugs .

Methyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS: 1190310-24-7)

  • Substituents : Fluoro at position 5.
  • Properties : Positional isomerism affects binding affinity; this derivative may exhibit distinct pharmacological profiles .

Data Table: Key Comparative Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
This compound Formyl (C3), COOMe (C4) C10H8N2O3 204.18 Reactive formyl group, synthetic versatility
Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate Cl (C4), COOMe (C3) C9H7ClN2O2 210.62 97% purity, halogenated intermediate
Methyl 6-methoxy-2-methyl-1-benzothieno[2,3-b]pyridine-4-carboxylate OMe (C6), Me (C2), COOMe (C4) C16H13NO3S 287.34 Extended conjugation, m/z 287 [M⁺]
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid Formyl (C3), Me (C4), COOH (C5) C10H8N2O3 204.18 High polarity, CAS 1190313-55-3
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate F (C4), COOMe (C5) C9H7FN2O2 194.16 95% purity, metabolic stability

Biological Activity

Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate (CAS Number: 1190314-06-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features both pyrrole and pyridine rings, which contribute to its unique reactivity and biological properties. The molecular formula is C10H8N2O3C_{10}H_{8}N_{2}O_{3}, with a molecular weight of 204.18 g/mol. Its structure allows for various chemical modifications that enhance its bioactivity.

The primary mechanism of action for this compound involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are critical in regulating cell growth and angiogenesis, processes that are often dysregulated in cancer. By inhibiting these receptors, the compound can suppress tumor growth and metastasis:

  • Target: FGFRs (FGFR1, FGFR2, FGFR3)
  • Mode of Action: Inhibition leads to reduced cell proliferation and angiogenesis.
  • Result: Potential therapeutic effects in various cancers.

Biological Activity

Recent studies have highlighted the biological efficacy of this compound against cancer cell lines. For instance, one study reported that derivatives of this compound exhibited significant inhibitory activity against FGFRs with IC50 values in the nanomolar range:

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925

The compound also demonstrated effective inhibition of breast cancer cell line proliferation (4T1 cells), inducing apoptosis and inhibiting migration and invasion1.

Case Studies and Research Findings

  • In Vitro Studies:
    • A series of derivatives were synthesized and evaluated for their activity against FGFRs. Compound 4h was particularly notable for its potent inhibitory effects on cell proliferation in breast cancer models1.
  • Mechanistic Insights:
    • The inhibition of FGFR signaling pathways was linked to reduced expression of downstream targets involved in cell cycle progression and survival, highlighting the potential for these compounds in targeted cancer therapies[^6].
  • Comparative Analysis:
    • Compared to other pyrrolo[2,3-b]pyridine derivatives, this compound exhibited enhanced bioactivity due to the presence of both formyl and ester functional groups2 .

Applications in Medicinal Chemistry

The compound serves as a versatile building block in medicinal chemistry. Its ability to act as a kinase inhibitor positions it as a candidate for the development of novel therapeutic agents targeting various cancers. Additionally, its structural features make it suitable for further derivatization to optimize pharmacological properties.

Q & A

Q. What advanced analytical methods resolve ambiguities in regioisomeric byproducts during synthesis?

  • Methodological Answer : Combine 2D NMR (e.g., NOESY for spatial proximity) and X-ray crystallography (e.g., Hirshfeld analysis for packing interactions ) to assign regiochemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
Reactant of Route 2
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methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

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